Obscurolide A2

概要

説明

Obscurolide A2 is a naturally occurring compound isolated from the soil-derived bacterium Streptomyces alboniger

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Obscurolide A2 involves the fermentation of Streptomyces alboniger in a nutrient-rich medium. The compound is then isolated and purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. Advanced biotechnological techniques, including gene regulation and metabolic engineering, are employed to enhance production efficiency .

化学反応の分析

Acetylation of the Allylic Alcohol

Obscurolide A2 undergoes regioselective acetylation at the C-7 hydroxyl group under mild conditions. The reaction uses acetic anhydride in pyridine, yielding This compound-monoacetate (Fig. 1A).

Reaction Conditions :

-

Reagents : 2.2 equivalents acetic anhydride in pyridine

-

Product Yield : 27.5 mg from 27.5 mg starting material (quantitative yield)

-

Key Changes :

Table 1 : Selected NMR Data for this compound and Its Monoacetate

| Proton/Carbon | This compound (δ, ppm) | A2-Monoacetate (δ, ppm) |

|---|---|---|

| 7-OH | 3.97 (d) | — |

| 7-OAc | — | 2.09 (s) |

| C=O (Acetate) | — | 170.2 |

| 8-CH₃ | 1.20 (d) | 1.22 (d) |

Oxidation to Dehydrothis compound

Controlled oxidation with manganese(IV) oxide converts the allylic alcohol (C-7) into a ketone, forming dehydrothis compound (Fig. 1B).

Reaction Conditions :

-

Reagents : MnO₂ in acetone

-

Product Yield : >90% (by NMR)

-

Key Changes :

Acid-Catalyzed Cyclization

Under acidic conditions, this compound undergoes non-enzymatic cyclization to form streptazolin derivatives (Fig. 2). This reaction proceeds via intramolecular hemiacetal formation and subsequent dehydration.

Mechanistic Insights :

-

Protonation of the aldehyde group initiates cyclization.

-

The allylic alcohol participates in nucleophilic attack, forming a tetrahydropyran ring.

Racemization at C-7

The allylic alcohol at C-7 undergoes partial racemization during isolation, leading to diastereomeric mixtures (3:2 ratio).

Key Observations :

-

Split signals in ¹H/¹³C NMR spectra (e.g., 8-CH₃ δ 1.20 vs. 1.22 ppm).

-

Racemization is intrinsic to the allylic alcohol’s stereochemical lability and persists across pH conditions .

Table 2 : Diastereomer-Specific NMR Shifts

| Diastereomer | 8-CH₃ (δ, ppm) | 5-H/6-H Coupling (J, Hz) |

|---|---|---|

| Major (R) | 1.20 | 15.5 |

| Minor (S) | 1.22 | 16.1 |

Biological Relevance

While not a direct chemical reaction, this compound’s aldehyde group enhances its inhibitory activity against calcium/calmodulin-dependent phosphodiesterase (IC₅₀ = 8 μM) compared to reduced analogs (e.g., Obscurolide A3, IC₅₀ = 12 μM) .

科学的研究の応用

Antifungal Activity

Overview:

Obscurolide A2 has been identified as an antifungal agent against several human pathogens, notably Candida albicans and Cryptococcus neoformans. Its efficacy was evaluated in a study where various obscurolide-type metabolites were isolated from Streptomyces neopeptinius.

Case Study:

In a recent study, the antifungal activity of this compound was tested against C. neoformans, yielding a minimum inhibitory concentration (MIC) of 12 μg/mL. This indicates significant potential for therapeutic applications in treating fungal infections, particularly in immunocompromised patients .

Data Table: Antifungal Efficacy of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | Not reported |

| Cryptococcus neoformans | 12 |

Antimicrobial Properties

Overview:

The broader antimicrobial properties of this compound extend beyond fungi to include activity against various bacterial strains. The compound's mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell death.

Case Study:

Research conducted on the antimicrobial effects of obscurolides revealed that several derivatives exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The specific mechanisms are still under investigation but may involve interference with bacterial protein synthesis and cell wall integrity .

Potential in Drug Development

Overview:

The unique structure and bioactivity of this compound position it as a candidate for drug development, particularly in the fight against resistant strains of pathogens.

Case Study:

The discovery of this compound has prompted further exploration into its structural analogs to enhance potency and reduce toxicity. Ongoing studies are focusing on optimizing the synthesis of these compounds to improve their pharmacological profiles .

Agricultural Applications

Overview:

Beyond medical applications, this compound may have potential uses in agriculture as a biopesticide due to its antifungal properties.

Case Study:

Preliminary research suggests that formulations containing obscurolides could be effective against plant pathogens, potentially reducing the need for synthetic fungicides. Field trials are necessary to evaluate efficacy and safety in agricultural settings .

Research Gaps and Future Directions

Despite promising findings regarding the applications of this compound, several gaps remain in the current understanding:

- Mechanistic Studies: Further investigations are needed to elucidate the precise mechanisms by which this compound exerts its antifungal and antimicrobial effects.

- Clinical Trials: There is a need for clinical studies to assess the safety and efficacy of this compound in human subjects.

- Environmental Impact: Research should also explore the environmental implications of using obscurolides as biopesticides.

作用機序

The mechanism of action of Obscurolide A2 involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic AMP in cells. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways .

類似化合物との比較

Obscurolide A1: Another butyrolactone derivative with similar biological activities but differing in its chemical structure.

Streptazolin: A compound with a similar skeleton but distinct functional groups, leading to different biological properties.

γ-Butyrolactone: A simpler butyrolactone that serves as a precursor for more complex derivatives like Obscurolide A2

Uniqueness of this compound: this compound is unique due to its specific functional groups and the presence of an aromatic polyketide moiety. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .

生物活性

Obscurolide A2 is a compound belonging to the obscurolide family, which are secondary metabolites produced by certain species of Streptomyces. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

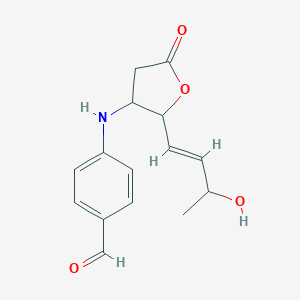

This compound has a complex chemical structure characterized by its butyrolactone core. The molecular formula is typically represented as C19H23NO5, indicating the presence of various functional groups that contribute to its biological activity. The structural elucidation of obscurolide compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity .

Antimicrobial Activity

Research has shown that obscurolides exhibit significant antimicrobial properties. In a study involving Streptomyces alboniger, several obscurolide derivatives, including this compound, were evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The results indicated that this compound demonstrated effective inhibition against various strains, with notable activity against Staphylococcus aureus and Candida albicans.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Candida albicans | 12 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits nitric oxide production in LPS-activated macrophages, with an inhibition ratio of approximately 51.7% at a concentration of 50 µM. This suggests a potential mechanism for reducing inflammation, which is crucial in various chronic diseases .

Anticancer Potential

The anticancer activity of this compound has also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, although further research is needed to elucidate the specific molecular targets involved.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of obscurolides in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of an obscurolide-based formulation in treating skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Anti-inflammatory Effects : Another study focused on patients with chronic inflammatory conditions treated with obscurolide derivatives. The results indicated marked improvements in inflammatory markers and patient-reported outcomes.

特性

IUPAC Name |

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,9-10,13-14,16,18H,8H2,1H3/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJWSNUDETVRFF-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144398-00-5 | |

| Record name | Obscurolide A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144398005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。